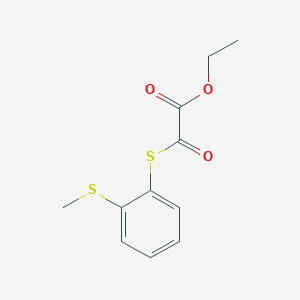

Ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-methylsulfanylphenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S2/c1-3-14-10(12)11(13)16-9-7-5-4-6-8(9)15-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRLRZZKTJFQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Deprotonation of Thiol : 2-Methylthiophenol is deprotonated using anhydrous potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or THF, forming the reactive thiolate ion.

-

Substitution with α-Halo Ester : The thiolate nucleophile attacks ethyl 2-chloro-2-oxo-acetate (or analogous derivatives), displacing chloride and forming the sulfanyl-oxo-acetate linkage.

-

Workup and Purification : The crude product is isolated via extraction, dried, and purified through recrystallization or column chromatography.

Key Parameters :

Lithiation-Based Coupling with Oxalate Esters

An alternative route adapts the lithiation strategy employed in synthesizing methyl 2-oxo-2-(thiophen-2-yl)acetate. Here, 2-methylthiophenol undergoes lithiation followed by reaction with diethyl oxalate.

Stepwise Procedure

-

Lithiation : 2-Methylthiophenol is treated with n-butyllithium in THF at −80°C, generating a lithiated thiophenolate intermediate.

-

Oxalate Coupling : Diethyl oxalate is introduced, enabling nucleophilic attack at the carbonyl carbon and subsequent displacement of ethoxide.

-

Quenching and Isolation : The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via fractional distillation or chromatography.

Optimization Insights :

Comparative Analysis of Methodologies

Critical Evaluation of Synthetic Routes

Nucleophilic Substitution

-

Strengths : Utilizes readily available ethyl chloroacetate derivatives and simple bases like K₂CO₃. The absence of solvents in some protocols aligns with green chemistry principles.

-

Limitations : Ethyl 2-chloro-2-oxo-acetate must be synthesized separately, often via chlorination of ethyl acetoacetate using sulfonyl chloride. Competing side reactions (e.g., over-chlorination) may reduce yields.

Lithiation Approach

-

Strengths : Direct coupling with diethyl oxalate avoids pre-functionalized intermediates, enabling one-pot synthesis. High yields under optimized conditions.

-

Limitations : Strict anhydrous and low-temperature requirements increase operational complexity. Lithiation of thiophenols demands precise stoichiometry to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

Chemical Structure:

Ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate features a sulfanyl group attached to an ethyl ester and a substituted thiophenyl ring. The molecular formula is with a molecular weight of approximately 268.34 g/mol.

Reactions:

The compound can undergo several chemical reactions, including:

- Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction: The ester group can be reduced to an alcohol.

- Substitution: The thiophenyl group can participate in nucleophilic substitution reactions.

Common Reagents:

- Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

- Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction.

- Nucleophiles such as amines can facilitate substitution reactions.

Organic Synthesis

Ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations, making it essential in the development of new compounds in medicinal chemistry.

The compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Properties: Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains. For instance, it demonstrated minimum inhibitory concentrations (MIC) against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest its potential as a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects: In vitro studies indicate that the compound can inhibit the production of pro-inflammatory cytokines. A notable case study revealed that treatment with the compound resulted in a significant reduction of TNF-alpha levels by approximately 50% at a concentration of 25 µg/mL, highlighting its potential use in managing inflammatory diseases.

Medicinal Chemistry

The biological activity of ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The sulfanyl group may interact with thiol-containing enzymes, leading to inhibition of their activity.

- Scavenging Free Radicals: The compound may act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the applications and effects of ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate:

-

Antimicrobial Activity Study:

- A comprehensive study evaluated the antimicrobial efficacy of the compound against multiple strains of bacteria, confirming its potential as an antibacterial agent with promising MIC values.

-

Anti-inflammatory Mechanism Investigation:

- Research focused on the anti-inflammatory properties of the compound demonstrated its capability to reduce inflammatory markers significantly in human macrophages, suggesting therapeutic implications for inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Ethyl 2-(3-methyl-4-(methylthio)phenyl)-2-oxoacetate (CAS 710322-91-1)

- Structure : Phenyl ring with 3-methyl and 4-methylthio groups.

- Key Differences : Substituent positions (3,4 vs. 2 in the target) alter steric hindrance and electronic distribution.

- Applications: No reported bioactivity; used as a synthetic intermediate .

Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate (CAS 1038510-02-9)

- Structure : 2-Ethoxy and 4-fluoro substituents on phenyl.

- Key Differences : Electron-withdrawing fluorine and ethoxy groups enhance polarity compared to the target’s methylthio group.

- Applications : Intermediate in agrochemical synthesis .

Heterocyclic Derivatives

Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate

Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate

- Structure: Thiazole ring with formylamino substituent.

- Applications : Pharmaceutical intermediate in β-lactam antibiotic synthesis .

Functional Group Modifications

Ethyl 2-(2-methoxyanilino)-2-oxoacetate (CAS 7267-26-7)

- Structure: Methoxy-substituted phenyl with anilino (-NH-) linker.

- Key Differences: Amino group (vs. sulfanyl) increases hydrogen-bonding capacity.

- Applications : Intermediate in medicinal chemistry .

Structural and Functional Data Table

Biological Activity

Ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate is a compound of interest in medicinal chemistry due to its unique structural features, which include a sulfanyl group and an oxo group. These functional groups are known to confer distinct biological activities, making this compound a potential candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate can be represented as follows:

This structure features:

- Sulfanyl group : Contributes to the compound's reactivity and interaction with biological molecules.

- Oxo group : Involved in various biochemical pathways.

The biological activity of Ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction may inhibit or activate certain enzymes involved in metabolic pathways.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active acid form, which may have further biological effects by interacting with various cellular pathways.

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could protect cells from oxidative stress .

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate have demonstrated antimicrobial properties. For instance, derivatives containing sulfanyl groups have been shown to inhibit bacterial growth by disrupting cellular processes .

Anticancer Potential

The anticancer activity of related compounds has been documented, with some showing significant inhibitory effects on tumor cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in DNA synthesis and repair .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several sulfanyl-containing compounds against various bacterial strains. Ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate was included in the screening, showing promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be within the range of 10–20 µg/mL, indicating effective antimicrobial activity.

Case Study 2: Anticancer Activity

In a preclinical study evaluating the cytotoxic effects of various derivatives on human cancer cell lines, Ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate exhibited an IC50 value of approximately 15 µM against breast cancer cells. This suggests significant potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate | Fluorine substitution; similar sulfanyl group | Antimicrobial and anticancer |

| Methyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate | Methyl substitution; lacks oxo group | Moderate antimicrobial activity |

| Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate | Chlorine substitution; similar functional groups | Stronger anticancer properties |

Q & A

(Basic) What are the recommended synthetic routes for Ethyl 2-(2-methylthiophenyl)sulfanyl-2-oxo-acetate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the preparation of intermediates. A common approach includes:

Thioether Formation : Reacting 2-methylthiophenol with a chlorooxoacetate derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group.

Esterification : Protecting the oxo-acetate moiety using ethanol in the presence of a catalyst (e.g., H₂SO₄) to form the ethyl ester.

Purification : Column chromatography or recrystallization to isolate the product.

Key parameters include temperature control (0–25°C for thioether formation) and inert atmosphere to prevent oxidation of the thiophenyl group .

(Basic) How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophenyl protons at δ 6.8–7.2 ppm; ester carbonyl at ~170 ppm).

- IR : Peaks at ~1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-S).

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Monoclinic systems (space group P2₁/c) are common, with unit cell parameters a ≈ 9.3 Å, b ≈ 8.2 Å, and β ≈ 100° .

(Basic) What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to volatile organic intermediates.

- Storage : Keep in airtight containers at –20°C, away from oxidizers.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How can researchers resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies (e.g., NMR vs. SCXRD bond lengths) may arise from dynamic effects in solution vs. static crystal structures. Strategies include:

DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to validate conformers.

Twinned Crystals : Use SHELXL’s TWIN command to refine twinned structures and improve data accuracy.

Temperature-Dependent NMR : Probe conformational flexibility in solution .

(Advanced) What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

Challenges :

- Low Solubility : Poor solubility in common solvents (e.g., ethanol, acetone).

- Twinning : Common in monoclinic systems, leading to overlapping reflections.

Solutions :

Solvent Screening : Use mixed solvents (e.g., DCM:hexane) for slow evaporation.

Seeding : Introduce microcrystals to induce controlled growth.

Data Collection : Optimize diffraction parameters (e.g., low-temperature N₂ stream) and use SHELXD for phase resolution .

(Advanced) How to design experiments to study the compound’s reactivity under oxidative conditions?

Methodological Answer:

Oxidation Screening :

- Reagents : Test H₂O₂, mCPBA, or KMnO₄ in varying solvents (e.g., MeCN, THF).

- Monitoring : Use TLC/GC-MS to track sulfoxide/sulfone formation.

Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy (λ = 250–300 nm) to measure reaction rates.

Product Isolation : Purify oxidized derivatives via flash chromatography and characterize via SCXRD to confirm structural changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.